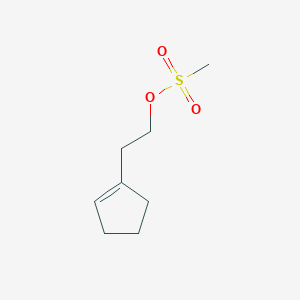

![molecular formula C18H21ClN2 B2474986 5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine CAS No. 861207-53-6](/img/structure/B2474986.png)

5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine” is a derivative of benzylpiperidine . Benzylpiperidine compounds are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

The synthesis of benzylpiperidine derivatives involves various methods ranging from traditional hazardous chemicals to eco-friendly strategies . For instance, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives is characterized by a piperidine ring conjugated to a benzyl group . The piperidine nucleus is a vital fundament in the production of drugs .Chemical Reactions Analysis

Benzylpiperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Some of the compounds have shown significant pharmacological properties .Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperidine derivatives vary. For instance, the compound “tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate” has a molecular weight of 378.47 .Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation Processes

One significant application of compounds related to 5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine is in catalytic hydrogenation processes. Research by Samardžić et al. (2012) focused on the hydrogenation of a closely related compound, demonstrating the effectiveness of a 5% Pt/C catalyst. The study emphasized the high selectivity and stability of this catalyst in hydrogenation, achieving 98% selectivity towards the main product under mild reaction conditions, highlighting its potential in industrial applications (Samardžić & Zrnčević, 2012).

Fractal Analysis of Catalyst Surface Morphologies

In 2013, Jelčić et al. conducted a study on the fractal analysis of catalyst surface morphologies in the hydrogenation process of a similar compound. This research provided insights into how different fractal dimensions of the catalyst surface can affect the hydrogenation process, offering a deeper understanding of the relationship between catalyst surface structure and chemical reaction efficiency (Jelčić, Samardžić, & Zrnčević, 2013).

Pharmaceutical Applications

A study by Samadi et al. (2013) explored the synthesis and pharmacological assessment of chloropyridine-donepezil hybrids, which includes structures similar to this compound. This research aimed at developing new drugs for Alzheimer's disease treatment, indicating the potential of such compounds in medicinal chemistry (Samadi et al., 2013).

Synthesis of Piperidine Derivatives

The synthesis of various piperidine derivatives, including those structurally related to this compound, has been a subject of research. For example, Baens et al. (1993) discussed the synthesis of substituted piperidines, showcasing the diverse chemical modifications and potential applications of such compounds in different fields (Baens, Compernolle, Toppet, & Hoornaert, 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The piperidine nucleus is a pivotal cornerstone in the production of drugs . Given the versatility of benzylpiperidine in drug design, future research could focus on the development of efficient compounds for neurodegenerative disorder management . The synthesis and modification of drugs like benzylpiperidine gain paramount importance .

Biochemische Analyse

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Transport and Distribution

Information on how 5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine is transported and distributed within cells and tissues is currently unavailable. This would include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This would include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

5-[(4-benzylpiperidin-1-yl)methyl]-2-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c19-18-7-6-17(13-20-18)14-21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFFSHZEIIHEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2474903.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2474907.png)

![2-((3-bromobenzyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2474908.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474909.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2474910.png)

![2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2474911.png)

![ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2474915.png)

![3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2474923.png)

![Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2474924.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopropylamine](/img/structure/B2474925.png)